

# An In-depth Technical Guide to the Chemical Structure of Angustine

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## Compound of Interest

Compound Name: Angustine

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## Abstract

**Angustine**, a naturally occurring alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of **Angustine**, including its key identifiers, physicochemical properties, and spectroscopic data. Furthermore, this document outlines the biosynthetic pathway of **Angustine** and details a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## Chemical Identity and Structure

**Angustine** is a complex heterocyclic molecule belonging to the class of beta-carboline alkaloids.<sup>[1]</sup> Its core structure consists of a pentacyclic ring system.

Table 1: Chemical Identifiers for **Angustine**

Identifier	Value	Source
IUPAC Name	19-ethenyl-3,13,17-triazapentacyclo[11.8.0.0 <sup>2</sup> , <sup>10</sup> .0 <sup>4</sup> , <sup>9</sup> .0 <sup>15</sup> , <sup>20</sup> ]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one	PubChem[1]
SMILES	<chem>C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4</chem>	PubChem[1]
InChI	InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2	PubChem[1]
CAS Number	40041-96-1	LookChem[2], PubChem[1]
Molecular Formula	C20H15N3O	LookChem[2], PubChem[1]
Molecular Weight	313.35 g/mol	LookChem[2]
Appearance	Yellow Powder	BOC Sciences[3]

## Spectroscopic Data

The structural elucidation of **Angustine** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for **Angustine**

Technique	Key Observations	Source
$^{13}\text{C}$ NMR	Data available in spectral databases.	PubChem[1]
GC-MS	Fragmentation patterns available for identification.	PubChem[1]
LC-MS	Precursor Type: $[\text{M}+\text{H}]^+$ , m/z: 314.129	PubChem[1]

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed experimental protocol for acquiring high-resolution mass spectrometry data for **Angustine**, based on typical procedures for natural product analysis, is provided below.

Objective: To determine the accurate mass of **Angustine** and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

- **Sample Preparation:** A stock solution of **Angustine** is prepared by dissolving a precisely weighed amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL. A working solution of 1  $\mu\text{g/mL}$  is then prepared by serial dilution.
- **Chromatographic Separation (LC):**
  - **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8  $\mu\text{m}$  particle size).
  - **Mobile Phase A:** 0.1% formic acid in water.
  - **Mobile Phase B:** 0.1% formic acid in acetonitrile.

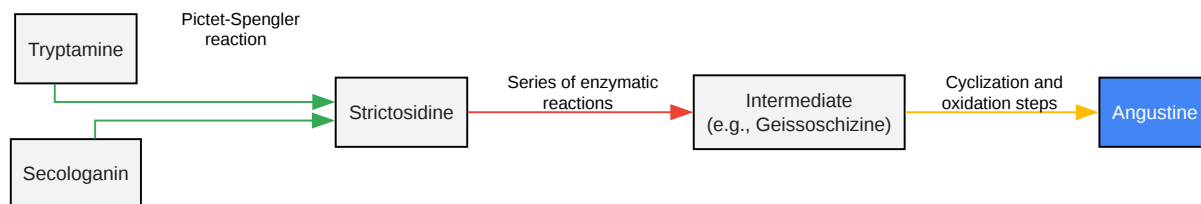
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  - Capillary Voltage: 3.5 kV.
  - Sampling Cone Voltage: 30 V.
  - Source Temperature: 120  $^{\circ}$ C.
  - Desolvation Temperature: 350  $^{\circ}$ C.
  - Desolvation Gas Flow: 800 L/hr.
  - Mass Range: m/z 50-1000.
  - Acquisition Mode: Full scan mode for accurate mass measurement.
- Data Analysis: The acquired data is processed using the instrument's software. The accurate mass of the protonated molecule ( $[M+H]^+$ ) is determined, and the elemental composition is calculated and compared with the theoretical value for  $C_{20}H_{16}N_3O^+$ .

## Synthesis and Biosynthesis

**Angustine** is a natural product found in various plant species, including *Strychnos johnsonii* and *Nauclea subdita*.<sup>[1][4]</sup>

## Biosynthesis of Angustine

The biosynthesis of **Angustine** in plants is believed to follow the general pathway for terpenoid indole alkaloids. This intricate process originates from the precursors tryptamine and secologanin.



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Caption: Proposed biosynthetic pathway of **Angustine**.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Angustine**, a naturally occurring beta-carboline alkaloid. The compilation of its chemical identifiers, physicochemical properties, and spectroscopic data serves as a valuable resource for researchers. The outlined biosynthetic pathway and a representative synthetic protocol offer insights into the formation and potential laboratory synthesis of this complex molecule. Further investigation into the pharmacological properties of **Angustine** is warranted to explore its full therapeutic potential.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Angustine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1213357#what-is-the-chemical-structure-of-angustine>]

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